molecular formula C14H10BrCl2NO2 B11551878 4-Bromo-2-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

4-Bromo-2-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

Cat. No.: B11551878
M. Wt: 375.0 g/mol
InChI Key: SSJNCCWAGULOAF-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol typically involves multiple steps, including halogenation, imination, and methoxylation reactions The process begins with the halogenation of phenol to introduce bromine and chlorine atoms This is followed by the formation of an imine linkage through the reaction of the halogenated phenol with 3-chloro-4-methoxybenzaldehyde under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and reduced phenolic derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The imine group can undergo reversible reactions, contributing to its dynamic behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is unique due to its combination of halogenation, imine, and methoxy functionalities, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10BrCl2NO2

Molecular Weight

375.0 g/mol

IUPAC Name

4-bromo-2-chloro-6-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H10BrCl2NO2/c1-20-13-3-2-10(6-11(13)16)18-7-8-4-9(15)5-12(17)14(8)19/h2-7,19H,1H3

InChI Key

SSJNCCWAGULOAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O)Cl

Origin of Product

United States

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